molecular formula C27H27N3O6 B11442414 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11442414
M. Wt: 489.5 g/mol
InChI Key: DIDAKVFTTFYFCF-UHFFFAOYSA-N
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Description

“3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide” is a complex organic compound that belongs to the class of benzoxadiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzoxadiazocine core through cyclization reactions.
  • Introduction of the methyl and oxo groups via selective functionalization.
  • Coupling with 3,4,5-trimethoxyphenylbenzamide using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

  • Use of high-purity reagents.
  • Optimization of temperature, pressure, and solvent conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the specific functional groups involved, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its biological activity could be explored for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry

In industry, it may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Inhibiting or activating enzyme activity.
  • Binding to receptors and modulating signal transduction pathways.
  • Interacting with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocines: Other compounds in this class may share similar structural features but differ in their functional groups.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group may exhibit similar biological activities.

Uniqueness

The uniqueness of “3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C27H27N3O6/c1-27-15-20(19-10-5-6-11-21(19)36-27)29-26(32)30(27)18-9-7-8-16(12-18)25(31)28-17-13-22(33-2)24(35-4)23(14-17)34-3/h5-14,20H,15H2,1-4H3,(H,28,31)(H,29,32)

InChI Key

DIDAKVFTTFYFCF-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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